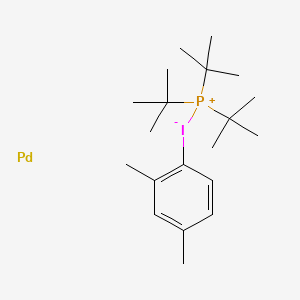
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium is a complex organometallic compound that features palladium as its central metal atom. This compound is known for its unique structural properties and its application in various catalytic processes, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium typically involves the reaction of palladium precursors with tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium ligands. The reaction is carried out under an inert atmosphere, often using solvents like toluene or acetonitrile . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls .
Chemical Reactions Analysis
Types of Reactions
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) species, while substitution reactions can produce a variety of organometallic complexes .
Scientific Research Applications
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its application in medicinal chemistry, including its potential as an anticancer agent.
Mechanism of Action
The mechanism by which palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Palladium;tritert-butylphosphanium: Similar in structure but lacks the 2,4-dimethylphenyl group.
Palladium;tritert-butyl-(2,4-dimethylphenyl)phosphanium: Similar but with different substituents on the phosphine ligand.
Uniqueness
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium is unique due to its specific ligand structure, which provides steric hindrance and electronic properties that enhance its catalytic activity and stability. This makes it particularly effective in certain catalytic processes compared to its analogs .
Properties
CAS No. |
668488-21-9 |
|---|---|
Molecular Formula |
C20H36IPPd |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium |
InChI |
InChI=1S/C20H36IP.Pd/c1-15-12-13-17(16(2)14-15)21-22(18(3,4)5,19(6,7)8)20(9,10)11;/h12-14H,1-11H3; |
InChI Key |
GJTZCXBZWVSDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[I-][P+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















